molecular formula C10H11ClF3NO2 B14896900 (R)-3-Amino-4-(3,4,5-trifluorophenyl)butanoic acid hydrochloride

(R)-3-Amino-4-(3,4,5-trifluorophenyl)butanoic acid hydrochloride

Cat. No.: B14896900
M. Wt: 269.65 g/mol
InChI Key: AUSBITMUDRYASE-FYZOBXCZSA-N
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Description

®-3-Amino-4-(3,4,5-trifluorophenyl)butanoic acid hydrochloride is a chiral compound with significant interest in various scientific fields. It is characterized by the presence of an amino group, a trifluorophenyl group, and a butanoic acid moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(3,4,5-trifluorophenyl)butanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trifluorobenzene and butanoic acid derivatives.

    Formation of Intermediate: The trifluorobenzene undergoes a series of reactions, including nitration and reduction, to introduce the amino group.

    Coupling Reaction: The intermediate is then coupled with a butanoic acid derivative under specific conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-3-Amino-4-(3,4,5-trifluorophenyl)butanoic acid hydrochloride in high purity.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-(3,4,5-trifluorophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The trifluorophenyl group can be reduced under specific conditions to form partially or fully hydrogenated products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluorophenyl group, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

®-3-Amino-4-(3,4,5-trifluorophenyl)butanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its therapeutic potential in treating neurological disorders and other medical conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-3-Amino-4-(3,4,5-trifluorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to certain enzymes or receptors, modulating their activity.

    Pathways Involved: It affects various biochemical pathways, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-4-(3,4,5-trifluorophenyl)butanoic acid hydrochloride: The enantiomer of the compound with different stereochemistry.

    3-Amino-4-(3,4,5-trifluorophenyl)butanoic acid: The non-hydrochloride form of the compound.

    3,4,5-Trifluorophenylalanine: A structurally related amino acid derivative.

Uniqueness

®-3-Amino-4-(3,4,5-trifluorophenyl)butanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of the trifluorophenyl group, which imparts distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of ®-3-Amino-4-(3,4,5-trifluorophenyl)butanoic acid hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H11ClF3NO2

Molecular Weight

269.65 g/mol

IUPAC Name

(3R)-3-amino-4-(3,4,5-trifluorophenyl)butanoic acid;hydrochloride

InChI

InChI=1S/C10H10F3NO2.ClH/c11-7-2-5(3-8(12)10(7)13)1-6(14)4-9(15)16;/h2-3,6H,1,4,14H2,(H,15,16);1H/t6-;/m1./s1

InChI Key

AUSBITMUDRYASE-FYZOBXCZSA-N

Isomeric SMILES

C1=C(C=C(C(=C1F)F)F)C[C@H](CC(=O)O)N.Cl

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)CC(CC(=O)O)N.Cl

Origin of Product

United States

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